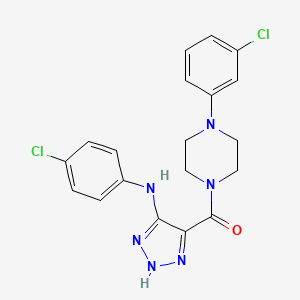
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone, with a molecular formula of C19H18Cl2N6O and a molecular weight of 417.3 g/mol, is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and other therapeutic potentials.
Chemical Structure
The compound features a triazole ring connected to a piperazine moiety and chlorophenyl groups, which are known to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C19H18Cl2N6O |
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-(4-(3-chlorophenyl)piperazin-1-yl)methanone |
| InChI Key | HGKSJBGVPHKJCA-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of halogen groups on the phenyl rings enhances cytotoxicity against various cancer cell lines. For instance:
-
IC50 Values : The compound has shown promising IC50 values in preliminary studies against A-431 and Jurkat cell lines, indicating its potential as an anticancer agent.
Cell Line IC50 (µg/mL) A-431 < 20 Jurkat < 25
Neuroprotective Activity
A study evaluating the neuroprotective effects of similar triazole derivatives found that compounds with structural similarities to this compound exhibited significant neuroprotection in models of acute cerebral ischemia. These compounds were shown to prolong survival times and reduce mortality rates in experimental models.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Growth : The triazole moiety is known to interfere with cell cycle regulation and apoptosis pathways.
- Antioxidant Properties : Many triazole derivatives possess antioxidant capabilities that protect neuronal cells from oxidative stress.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, contributing to both neuroprotective and potential anxiolytic effects.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A patient with advanced melanoma showed a partial response after treatment with a related triazole compound as part of a clinical trial.
- Case Study 2 : In a preclinical model of Alzheimer's disease, a similar compound demonstrated significant reductions in amyloid-beta plaques.
Properties
Molecular Formula |
C19H18Cl2N6O |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25) |
InChI Key |
HGKSJBGVPHKJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















